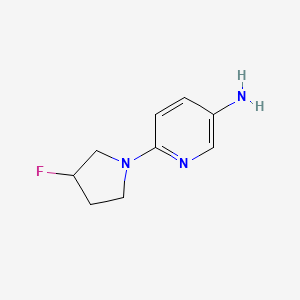

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

説明

特性

IUPAC Name |

6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXQKNSNGRDYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the mechanism of action of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine?

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Abstract

The compound 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine represents a novel chemical entity for which the mechanism of action has not been publicly elucidated. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining its biological activity. By dissecting its structure into the constituent aminopyridine and fluoropyrrolidine moieties, we can infer a high probability of interaction with protein kinases. Aminopyridines are recognized as a "privileged scaffold" in medicinal chemistry, frequently featured in kinase inhibitors, while the fluoropyrrolidine group is known to enhance pharmacokinetic properties such as metabolic stability and solubility.[1][2] This document outlines a systematic, multi-phase experimental strategy to identify the molecular target(s) of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine, validate target engagement in a cellular context, and characterize its impact on downstream signaling pathways.

Structural Rationale and a Primary Hypothesis

The structure of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine suggests a deliberate design aimed at leveraging the established biological activities of its core components.

-

The Aminopyridine Core: This scaffold is a cornerstone in the development of therapeutics, with derivatives showing a vast array of pharmacological effects.[3] A significant number of aminopyridine-based compounds function as inhibitors of protein kinases by competing with ATP at the enzyme's active site.[1] Key signaling cascades like the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, as well as the ERK/MAPK pathway, are frequently modulated by substituted aminopyridines, making them attractive targets for oncology and inflammatory diseases.[1]

-

The 3-Fluoropyrrolidine Moiety: The incorporation of fluorine is a widely used strategy in modern drug discovery to improve metabolic stability, binding affinity, and bioavailability.[4][5] The pyrrolidine ring itself can enhance aqueous solubility and provide specific steric and electronic interactions within a target's binding pocket.[2] This substituent is likely included to optimize the drug-like properties of the molecule.

Primary Hypothesis: Based on the prevalence of the aminopyridine scaffold in kinase inhibitors, it is hypothesized that 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine acts as an inhibitor of one or more protein kinases. The primary objective of this guide is to provide a robust experimental plan to test this hypothesis and precisely define the compound's mechanism of action.

A Phased Experimental Approach to Elucidating the Mechanism of Action

A logical, multi-phase workflow is essential for the systematic characterization of a novel compound. The following diagram illustrates the proposed experimental journey from broad-based screening to specific pathway analysis.

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Experimental Protocol: Western Blot for Phospho-STAT

-

Cell Treatment: Seed a relevant cell line and starve it of growth factors to reduce basal signaling. Pre-treat the cells with various concentrations of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine for 1-2 hours.

-

Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., interferon-gamma or IL-6) for a short period (15-30 minutes).

-

Lysate Preparation: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3) and a primary antibody for total STAT3 as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A successful JAK inhibitor will show a dose-dependent decrease in the level of phosphorylated STAT3 upon cytokine stimulation, with no change in total STAT3 levels.

Conclusion

While the precise mechanism of action for 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine remains to be formally described, its chemical structure strongly suggests activity as a protein kinase inhibitor. The aminopyridine scaffold is a well-established pharmacophore for targeting kinases, and the fluoropyrrolidine moiety is a common addition to enhance drug-like properties. [1][2]The systematic experimental approach detailed in this guide—progressing from broad in vitro screening to specific cellular pathway analysis—provides a robust and validated framework for any research professional to confidently elucidate its mechanism of action. This process is fundamental to understanding the therapeutic potential and guiding the future development of this promising compound. [1]

References

- The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide. Benchchem.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%. Sigma-Aldrich.

- 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. PubMed.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis.

- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

- Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Pyrrolidine Deriv

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

Whitepaper: 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine – Chemical Properties, Synthesis, and Application in Targeted Therapeutics

Executive Summary & Chemical Rationale

The 6-aminopyridin-3-amine scaffold represents a privileged pharmacophore in contemporary drug discovery, particularly in the design of targeted protein kinase inhibitors and central nervous system (CNS) modulators . The integration of a 3-fluoropyrrolidine moiety at the 6-position of the pyridine ring—forming 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine (CAS: 2004861-03-2) —introduces critical physicochemical enhancements.

The fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the pyrrolidine nitrogen, thereby modulating the overall basicity of the molecule. In drug development, this modification translates to improved metabolic stability, enhanced membrane permeability, and the generation of unique multipolar interactions within target protein binding pockets (such as the solvent-exposed regions of kinase hinge domains).

Physical and Chemical Properties

Quantitative data for 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is summarized below to facilitate assay development, formulation, and computational modeling.

| Property | Value |

| Chemical Name | 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine |

| CAS Number | 2004861-03-2 |

| Molecular Formula | C9H12FN3 |

| Molecular Weight | 181.21 g/mol |

| SMILES String | FC1CCN(C1)c1ccc(cn1)N |

| Boiling Point (Predicted) | 295.9 °C at 760 mmHg |

| Physical Form | Solid (typically powder) |

| Key Structural Features | Primary aniline-like amine, fluorinated aliphatic heterocycle |

Mechanistic Synthesis Workflow

The synthesis of 6-substituted pyridin-3-amines is typically achieved via a highly robust, two-step sequence: Nucleophilic Aromatic Substitution ( SNAr ) followed by nitro reduction. This approach is favored for its scalability, high atom economy, and the commercial availability of the starting materials.

Protocol 1: Nucleophilic Aromatic Substitution ( SNAr )

-

Objective: Formation of the C-N bond at the 6-position of the pyridine ring.

-

Causality & Design: 2-Chloro-5-nitropyridine is selected as the electrophile. The strongly electron-withdrawing nitro group at the 5-position highly activates the 2-position (an ortho/para-like relationship in pyridine) toward nucleophilic attack. Potassium carbonate ( K2CO3 ) is utilized to liberate the free base of 3-fluoropyrrolidine from its hydrochloride salt and neutralize the HCl byproduct, driving the reaction forward. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the anionic Meisenheimer complex intermediate.

-

Step-by-Step Procedure:

-

Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and 3-fluoropyrrolidine hydrochloride (1.2 eq).

-

Add anhydrous DMF (10 mL/g of substrate) followed by K2CO3 (3.0 eq).

-

Stir the suspension at 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting material mass and the appearance of the intermediate mass ( [M+H]+≈212 ) strictly indicates completion.

-

Cool to room temperature and pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 2-(3-fluoropyrrolidin-1-yl)-5-nitropyridine.

-

Protocol 2: Catalytic Hydrogenation of the Nitro Group

-

Objective: Reduction of the nitro intermediate to the target primary amine.

-

Causality & Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2 ) to avoid heavy metal contamination in the final active pharmaceutical ingredient (API) and to simplify the workup. Ethanol is used as a green, protic solvent that readily dissolves the starting material and facilitates hydrogen transfer.

-

Step-by-Step Procedure:

-

Dissolve 2-(3-fluoropyrrolidin-1-yl)-5-nitropyridine in absolute ethanol (15 mL/g).

-

Carefully add 10 wt% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent solvent ignition.

-

Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm).

-

Stir vigorously at room temperature for 12 hours.

-

Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The product will show a lower Rf value than the starting material and stain positively with ninhydrin due to the presence of the primary amine.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not let the Pd/C dry out completely on the filter to prevent fires.

-

Concentrate the filtrate in vacuo to yield pure 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine.

-

Two-step synthesis workflow for 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine.

Pharmacological Relevance & Applications

The 6-aminopyridin-3-amine architecture is a cornerstone in the development of targeted therapeutics due to its highly predictable binding modalities.

-

Kinase Inhibition: Derivatives of the pyridin-3-amine scaffold have been extensively evaluated as multitargeted protein kinase inhibitors, particularly for the treatment of non-small cell lung cancer (NSCLC) . The primary amine at the 3-position serves as a critical hydrogen bond donor/acceptor motif that interacts with the hinge region of kinases such as Fibroblast Growth Factor Receptors (FGFR1-3), EGFR, and ALK. The incorporation of the 3-fluoropyrrolidine ring at the 6-position occupies the solvent-exposed region or a hydrophobic pocket, with the fluorine atom potentially engaging in favorable orthogonal multipolar interactions with the protein backbone.

-

Receptor Modulation: Similar 6-substituted pyridin-3-amine derivatives act as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric disorders .

Mechanism of action for pyridin-3-amine derivatives in RTK signaling.

Analytical Quality Control Standards

To ensure the integrity of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine for downstream biological assays, the following analytical validations must be met:

-

Purity: >95% as determined by Reverse-Phase HPLC (UV detection at 254 nm).

-

Identity: 1H NMR (DMSO- d6 ) must show characteristic pyridine aromatic protons (typically a doublet of doublets around 7.8 ppm, a doublet around 6.4 ppm, and a fine doublet for the proton adjacent to the amine around 7.6 ppm) and the broad singlet of the primary amine ( NH2 ) integrating to 2 protons. The fluorine coupling will be evident in the pyrrolidine multiplets.

-

Mass Spectrometry: ESI-MS must confirm the [M+H]+ molecular ion at m/z 182.1.

References

-

Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed (NIH). Available at:[Link]

Physicochemical Profiling of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine: Molecular Weight, Aqueous Solubility, and Structural Implications in Drug Design

Executive Summary

In modern medicinal chemistry, the selection of optimal building blocks is paramount for developing drug candidates that possess both high target affinity and favorable pharmacokinetic profiles. 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine (CAS: 2004861-03-2) is a highly versatile, fluorine-containing heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.

This technical whitepaper provides an in-depth analysis of the compound's core physicochemical properties—specifically focusing on its molecular weight and aqueous solubility. By understanding the causal relationships between its structural features (e.g., the inductive effect of the fluorine atom) and its macroscopic properties (e.g., pH-dependent solubility), researchers can better predict its behavior in physiological environments and optimize downstream synthetic and formulation workflows.

Molecular Identity & The "Rule of 5" Advantage

The fundamental physicochemical parameters of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine presents a highly optimized starting point for drug discovery.

Table 1: Key Physicochemical Identifiers

| Property | Value | Mechanistic Implication |

| Chemical Name | 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine | - |

| CAS Number | 2004861-03-2 | Standardized chemical registry identifier. |

| Molecular Formula | C9H12FN3 | Indicates a dense nitrogen/fluorine ratio. |

| Molecular Weight | 181.21 g/mol | Highly favorable for fragment-based drug design. |

| Exact Mass | 181.1015 Da | Critical for high-resolution LC-MS identification. |

| H-Bond Donors | 1 (-NH2 group) | Facilitates target binding and aqueous solvation. |

| H-Bond Acceptors | 4 (N, F atoms) | Enhances polar surface area (TPSA). |

The Molecular Weight Paradigm

At 181.21 g/mol , this compound is exceptionally lightweight. According to [1], orally active drugs should generally possess a molecular weight of less than 500 Daltons to ensure adequate passive membrane permeability.

By utilizing a building block of only ~181 Da, medicinal chemists retain over 300 Daltons of "molecular real estate." This allows for the extensive addition of complex pharmacophores, solubilizing groups, or macrocyclic linkers without breaching the 500 Da threshold, thereby drastically reducing the risk of late-stage attrition due to poor bioavailability.

Structural Influence on Aqueous Solubility

Aqueous solubility is not a static value; it is a dynamic property governed by the molecule's ionization state (pKa) relative to the pH of the surrounding medium. The solubility profile of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is dictated by three interacting structural components:

-

The Pyridine Core & Primary Amine: The molecule contains basic nitrogen centers. The primary amine at the 3-position acts as both a hydrogen bond donor and acceptor, enhancing solvation in water. The pyridine nitrogen typically exhibits a pKa around 5.2, meaning it will readily protonate in the acidic environment of the stomach (pH ~1.2), forming a highly soluble cationic species.

-

The Pyrrolidine Nitrogen: Because the pyrrolidine ring is attached directly to the 6-position of the pyridine ring, its nitrogen lone pair is partially delocalized into the aromatic system (forming an aminopyridine-like resonance structure). This delocalization significantly reduces the basicity of the pyrrolidine nitrogen compared to an isolated aliphatic amine.

-

The Fluorine Inductive Effect: The introduction of a highly electronegative fluorine atom at the 3-position of the pyrrolidine ring exerts a strong electron-withdrawing inductive effect (-I effect). This further suppresses the pKa of the adjacent nitrogens. While this decreases aqueous solubility at physiological pH (7.4) by reducing the fraction of ionized molecules, it simultaneously increases the lipophilicity (LogD) and membrane permeability of the neutral free-base, while blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.

Caption: Structural features of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine modulating solubility and stability.

Table 2: Predicted pH-Dependent Solubility Profile

| Physiological Environment | pH Level | Dominant Ionization State | Expected Aqueous Solubility |

| Gastric Fluid | ~1.2 | Fully Protonated (Cationic) | High (>10 mg/mL) |

| Upper Intestine | ~4.5 | Partially Protonated | Moderate |

| Blood Plasma | ~7.4 | Neutral Free-Base | Low to Moderate |

Experimental Methodologies for Solubility Determination

To accurately utilize this compound in biological assays or formulation development, empirical solubility data must be generated. While kinetic solubility (via DMSO dilution and nephelometry) is useful for early high-throughput screening, the Saturation Shake-Flask (SSF) method remains the "gold standard" for determining true thermodynamic equilibrium solubility[2].

Thermodynamic solubility measures the concentration of the compound in a saturated solution in equilibrium with its solid crystalline phase, avoiding the false-positive supersaturation artifacts common in DMSO-based methods[3].

Protocol: Thermodynamic Solubility via Saturation Shake-Flask (SSF)

-

Preparation of Solid Excess: Weigh approximately 2–5 mg of solid 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine into a glass vial. It is critical that excess solid remains at the end of the experiment to ensure saturation.

-

Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or Phosphate-Buffered Saline for pH 7.4).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C (human body temperature). Agitate continuously for 24 to 48 hours. Causality note: Extended incubation ensures the transition from any metastable polymorphs to the most stable crystalline form, yielding true thermodynamic equilibrium.

-

Phase Separation: Remove the samples and subject them to ultracentrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm PTFE syringe filter to separate the undissolved solid from the saturated supernatant.

-

Quantification: Dilute the supernatant appropriately and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or LC-MS/MS, comparing the peak area against a pre-established calibration curve of the compound.

Caption: Standard saturation shake-flask (SSF) methodology for thermodynamic aqueous solubility determination.

Conclusion & Strategic Outlook

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a highly strategic intermediate in drug design. Its low molecular weight (181.21 g/mol ) strictly adheres to Lipinski's guidelines, offering vast potential for structural elaboration. Furthermore, the strategic placement of the fluorine atom on the pyrrolidine ring acts as a sophisticated physicochemical tuning dial—modulating the basicity of the amine network to balance aqueous solubility with membrane permeability, while simultaneously protecting the core from metabolic degradation.

By employing rigorous thermodynamic solubility protocols like the Saturation Shake-Flask method, researchers can accurately profile this compound's behavior across physiological pH gradients, ensuring robust data for downstream lead optimization.

References

-

Lipinski's rule of five - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. Available at:[Link]

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona. Available at:[Link]

-

Absorption and Drug Development: Solubility, Permeability, and Charge State. ResearchGate. Available at:[Link]

Sources

An In-Depth Technical Guide to Establishing the Toxicity and Safety Profile of Novel Pyridine Derivatives: A Case Study on 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Disclaimer: As of April 2026, a comprehensive, publicly available toxicological profile for the specific molecule 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine does not exist. This guide is therefore structured to provide researchers, scientists, and drug development professionals with a robust framework for establishing such a profile for a novel chemical entity (NCE) of this class. The principles, protocols, and insights are synthesized from established toxicological methodologies and data from structurally related compounds.

Introduction

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] The incorporation of a fluorinated pyrrolidine moiety can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] However, these same modifications necessitate a thorough and systematic evaluation of the compound's safety profile. This guide outlines the critical path for the toxicological assessment of a novel compound like 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine, from initial in silico prediction to foundational in vivo studies.

Part 1: Pre-assessment and In Silico Toxicology

Before committing to costly and time-consuming in vitro and in vivo studies, a comprehensive pre-assessment is critical. This phase leverages computational models and an analysis of structural analogs to predict potential liabilities and guide experimental design.

Physicochemical Characterization

A thorough understanding of the compound's physical and chemical properties is the foundation of its toxicological assessment. Key parameters include:

-

Solubility: Determines the feasibility of formulation for various routes of administration and can impact oral bioavailability.

-

pKa: Influences absorption and distribution in tissues with varying pH.

-

LogP/LogD: Predicts the compound's lipophilicity, which is related to its ability to cross cell membranes and potential for bioaccumulation.

-

Chemical Stability: Assesses degradation under different conditions (pH, light, temperature), which can lead to the formation of potentially toxic metabolites.

Computational (In Silico) Toxicity Prediction

Computational toxicology models can flag potential hazards early in development. An in-silico study on pyridine derivatives predicted that while many are non-carcinogenic, they may induce other adverse effects.[3]

Recommended Analyses:

-

DEREK Nexus® or similar knowledge-based systems: To identify structural alerts for mutagenicity, carcinogenicity, and skin sensitization.

-

ADMET Predictor™ or similar QSAR models: To predict a range of properties including potential for hERG channel inhibition, hepatotoxicity, and metabolic pathways.

An in-silico analysis of 6-fluoropyridine-3-amine, a structural fragment of our compound of interest, suggested high reactivity based on its HOMO-LUMO energy gap, indicating a potential for interaction with biological macromolecules that requires experimental verification.[3]

Part 2: In Vitro Toxicology – Foundational Safety Screening

In vitro assays provide the first experimental data on the biological effects of the compound, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Genotoxicity Assessment

Genotoxicity testing is mandatory for any new drug candidate to assess the potential for DNA damage, which can lead to carcinogenesis or heritable defects.

This is the standard initial screen for mutagenic potential.

Objective: To detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium and E. coli.

Methodology:

-

Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian liver homogenate (S9 fraction) to detect metabolites that may be mutagenic.

-

Dose Selection: Use a dose range-finding study to determine the appropriate concentrations, typically up to 5000 µ g/plate or the limit of solubility/toxicity.

-

Assay Procedure:

-

Mix the test compound, bacterial culture, and (if applicable) S9 mix in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies (his+). A compound is considered mutagenic if it causes a dose-dependent increase in revertants, typically a 2-fold or greater increase over the negative control.

-

Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

Diagram 1: Genotoxicity Testing Workflow A tiered approach to assessing the genotoxic potential of a new chemical entity.

Cardiovascular Safety Pharmacology

Drug-induced cardiac arrhythmia, often linked to the blockade of the hERG potassium channel, is a major cause of compound attrition.

Objective: To directly measure the inhibitory effect of the compound on the hERG channel current in a mammalian cell line.

Methodology:

-

Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293 cells).

-

Electrophysiology: Employ whole-cell patch-clamp electrophysiology to record ionic currents.

-

Voltage Protocol: Use a specific voltage pulse protocol designed to elicit the characteristic hERG tail current.

-

Compound Application: Apply increasing concentrations of the test compound via a perfusion system.

-

Data Analysis: Measure the reduction in the hERG tail current at each concentration to calculate an IC50 value.

-

Controls: Include a vehicle control and a known hERG blocker (e.g., E-4031 or dofetilide) as a positive control.

Hepatotoxicity Screening

The liver is a primary site of drug metabolism and is susceptible to toxicity.

Recommended Assay: Use of cultured primary human hepatocytes or HepG2 cells to assess cytotoxicity.

Methodology:

-

Culture cells in multi-well plates.

-

Expose cells to a range of concentrations of the test compound for 24-72 hours.

-

Measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).

-

Calculate the CC50 (50% cytotoxic concentration).

Summary of In Vitro Data

The results from these assays should be compiled for easy comparison and decision-making.

| Assay | Endpoint | Hypothetical Result for NCE | Interpretation/Next Step |

| Ames Test | Mutagenicity | Negative in 5 strains +/- S9 | Proceed to in vivo studies. |

| hERG Patch-Clamp | IC50 | 25 µM | Low risk. A therapeutic index >30x is desirable. |

| Hepatotoxicity | CC50 (HepG2) | > 50 µM | Low potential for direct cytotoxicity. |

| CYP450 Inhibition | IC50 (major isoforms) | > 10 µM for all isoforms | Low risk of drug-drug interactions. |

Part 3: In Vivo Toxicology – Initial Animal Studies

If in vitro data are favorable, limited and well-defined in vivo studies are initiated. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.

Acute Oral Toxicity Study (e.g., OECD 423)

Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the target organs of toxicity. The LD50 is no longer the primary endpoint; instead, the focus is on dose-response and clinical signs.

Methodology:

-

Species: Typically conducted in one rodent species (e.g., Sprague-Dawley rat).

-

Dosing: Use a stepwise procedure with a small number of animals (e.g., 3 per step). Doses are selected from fixed levels (5, 50, 300, 2000 mg/kg).

-

Observations:

-

Monitor animals closely for the first several hours post-dosing and then daily for 14 days.

-

Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects).

-

Record body weight changes.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect organs for histopathological examination if significant findings are observed.

-

Data Analysis: The results are used to classify the compound according to the Globally Harmonized System (GHS) for acute toxicity.[4]

Diagram 2: Acute Toxicity Assessment Workflow A decision-making process for acute in vivo studies.

Preliminary Pharmacokinetic (PK) and Tolerability Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a maximum tolerated dose (MTD) for future repeat-dose studies.

Methodology:

-

Species: Rat or mouse.

-

Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) at 3-4 dose levels.

-

Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of the parent compound.

-

PK Parameters: Calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

-

Tolerability: Concurrently, observe the animals for clinical signs of toxicity to determine the MTD.

Part 4: Conclusion and Risk Assessment

The culmination of this tiered approach provides a preliminary but comprehensive safety profile of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine. The data from in silico, in vitro, and acute in vivo studies allow for an initial risk assessment. A compound with no genotoxic potential, a hERG IC50 significantly above its projected therapeutic concentration, and good tolerability in acute studies would be a strong candidate to advance into more extensive repeat-dose toxicity studies and further development.

This systematic evaluation ensures that resources are focused on compounds with the highest probability of success while ensuring safety and adhering to ethical guidelines for animal research.

References

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Pyridine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(6-Chloropyridin-3-yl)methyl]methylamine.

- Echemi. (n.d.). 6-Fluoro-3-pyridinamine SDS.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

-

(2026). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

-

Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[4][5][6]triazolo[1,5-a]- pyridin-6-ylphenyl)butanamide: A Selective α-Amino Amide Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 49(10), 2987-2990. [Link]

-

(2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

-

(2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Structural Elucidation of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine: A Technical Guide to X-Ray Crystallography

Introduction

The compound 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine represents a highly versatile pharmacophore frequently utilized in modern drug discovery. The integration of a fluorinated pyrrolidine ring onto an aminopyridine scaffold introduces unique stereoelectronic effects, notably the fluorine gauche effect, which heavily influences the molecule's conformational landscape and binding affinity.

For drug development professionals, obtaining a high-resolution single-crystal X-ray diffraction (SC-XRD) structure of this intermediate is critical. It provides unambiguous confirmation of the absolute configuration at the chiral center (C3 of the pyrrolidine) and maps the hydrogen-bonding network facilitated by the primary amine and pyridine nitrogen. This whitepaper details the rigorous protocols required to crystallize, analyze, and validate the structural properties of this compound.

Experimental Protocols: Crystallization and Mounting

To achieve diffraction-quality single crystals, a systematic approach to crystal growth must be employed. The causality behind these choices is rooted in the compound's polarity: the amine group acts as a strong hydrogen bond donor, while the pyridine and fluorine act as acceptors.

Step-by-Step Crystallization Methodology

-

Solvent Screening: Dissolve 50 mg of synthesized 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine in a minimum volume (approx. 0.5 mL) of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

-

Anti-Solvent Vapor Diffusion: Place the open vial containing the solution into a larger sealed chamber containing an anti-solvent (e.g., n-hexane or heptane). Rationale: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, minimizing defect formation in the crystal lattice.

-

Incubation: Maintain the system at a constant temperature (typically 4 °C or 20 °C) in a vibration-free environment for 3–7 days.

-

Crystal Harvesting: Under a polarized light microscope, select a single crystal with well-defined faces, free of twinning or macroscopic defects (ideal dimensions: 0.1 × 0.1 × 0.2 mm).

-

Cryoprotection and Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K in a liquid nitrogen stream. Rationale: Cryocooling minimizes thermal motion of the atoms, drastically improving high-angle diffraction intensity and reducing radiation damage.

X-Ray Diffraction Data Collection and Processing

High-resolution SC-XRD data collection requires precise instrumentation. For molecules containing light atoms (C, H, N, F), Copper K α radiation ( λ=1.54184 Å) is often preferred over Molybdenum because it provides stronger anomalous dispersion signals, which is critical if the absolute structure of the chiral fluorine center needs to be determined without a heavy atom present.

Workflow Visualization

Crystallization and X-ray diffraction workflow for structural elucidation.

Structure Solution and Refinement

Data reduction and integration are typically performed using standard diffractometer software. The structure is solved using direct methods or dual-space algorithms via and refined using full-matrix least-squares on F2 with SHELXL, often interfaced through .

Self-Validating Check: The final model must exhibit a low R1 value (< 5%) and a flat residual electron density map. The Flack parameter must be near 0 (with a low standard uncertainty) to confirm the absolute stereochemistry of the fluorinated carbon.

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters for a high-quality data collection of this compound, serving as a benchmark for researchers validating their own synthesized batches.

| Parameter | Expected Value / Specification |

| Empirical Formula | C 9 H 12 FN 3 |

| Formula Weight | 181.21 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å (Cu K α ) |

| Crystal System | Orthorhombic or Monoclinic (Chiral space group, e.g., P212121 ) |

| Goodness-of-fit on F2 | 1.000 – 1.050 |

| Final R indices [ I>2σ(I) ] | R1<0.040 , wR2<0.100 |

| Flack Parameter | 0.0(1) (Confirms absolute configuration) |

Structural Insights: The Fluorine Gauche Effect

Upon successful refinement, the structural model of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine will typically reveal a highly specific conformation of the pyrrolidine ring. Due to the stereoelectronic interactions between the highly electronegative fluorine atom and the nitrogen lone pair, the ring will adopt an envelope or half-chair conformation that places the C-F bond gauche to the C-N bond. This structural rigidity is a key driver in the compound's pharmacological profile, as it locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

Furthermore, the primary amine group on the pyridine ring will participate in extensive intermolecular hydrogen bonding, forming dimeric or polymeric chains in the solid state. These interactions are critical for understanding the compound's solubility and physical stability, parameters strictly monitored by organizations like the.

References

-

Cambridge Crystallographic Data Centre (CCDC) . "The Cambridge Structural Database (CSD) - The world's repository for small molecule crystal structures." CCDC. Available at:[Link]

-

International Union of Crystallography (IUCr) . "Crystallographic standards and data validation." IUCr. Available at:[Link]

-

OlexSys . "Olex2: A complete structure solution, refinement and analysis program." OlexSys. Available at:[Link]

-

SHELX . "Macromolecular and small molecule structure solution and refinement." University of Göttingen. Available at: [Link]

In Vitro Pharmacology of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine Derivatives: A Technical Guide for Preclinical Evaluation

Disclaimer: The following technical guide is a representative framework for the in vitro pharmacological evaluation of novel kinase inhibitors based on the 6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine scaffold. As specific preclinical data for this chemical series is not extensively available in the public domain, this document synthesizes established methodologies and data presentation formats commonly employed in kinase inhibitor drug discovery. The experimental protocols and representative data are illustrative and intended to provide a comprehensive template for researchers, scientists, and drug development professionals.

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 3-aminopyridine moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a versatile starting point for the development of targeted therapeutics. The introduction of a 6-(3-fluoropyrrolidin-1-yl) substituent offers an opportunity to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity and metabolic stability, while the pyrrolidine ring can be tailored to occupy specific pockets within the kinase domain. This guide outlines a systematic in vitro pharmacological cascade for characterizing derivatives of this class, from initial biochemical potency assessment to cellular mechanism of action studies.

Part 1: Primary Target Engagement and Potency

The initial phase of characterization focuses on quantifying the direct interaction of the investigational compound, hereafter referred to as Compound-X , with its purified target kinase(s).

Biochemical Kinase Activity Assays

The cornerstone of in vitro characterization is the determination of the half-maximal inhibitory concentration (IC50) in a biochemical assay.[3] These assays measure the ability of a compound to inhibit the catalytic activity of the kinase, which is the phosphorylation of a substrate.[4]

Causality Behind Experimental Choices:

-

Choice of Assay Format: Luminescence-based assays, such as ADP-Glo™, are often preferred for their high sensitivity, broad dynamic range, and scalability for high-throughput screening.[5] They are particularly well-suited for kinases with low ATP turnover.[5]

-

ATP Concentration: It is critical to perform these assays at an ATP concentration that is close to the Michaelis-Menten constant (Km) for each kinase. This ensures that the measured IC50 value is a reasonable approximation of the inhibitor's intrinsic binding affinity (Ki).[6]

Experimental Protocol: ADP-Glo™ Kinase Assay [7]

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer.

-

Prepare serial dilutions of Compound-X in DMSO, followed by a further dilution in kinase reaction buffer to create a 4X inhibitor solution.

-

-

Assay Assembly (384-well plate format):

-

Add 5 µL of the 4X inhibitor solution or DMSO vehicle control to the appropriate wells.

-

Add 10 µL of the 2X kinase/substrate solution to all wells to initiate the reaction.

-

Add 5 µL of 4X ATP solution to start the kinase reaction.

-

-

Incubation and ADP Detection:

-

Incubate the plate at room temperature for 60 minutes.

-

Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction. Incubate for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinase Selectivity Profiling

To understand the therapeutic window and potential off-target effects, it is crucial to assess the selectivity of Compound-X against a broad panel of kinases.[8]

Data Presentation: Representative Kinase Selectivity Data

| Kinase Target | IC50 (nM) for Compound-X |

| Target Kinase A | 10 |

| Kinase B | 150 |

| Kinase C | >1000 |

| Kinase D | 85 |

| Kinase E | >1000 |

| ... (and so on for a panel of kinases) |

This table illustrates how to present the potency of Compound-X against the primary target in the context of its activity against other kinases.

Part 2: Cellular Target Engagement and Mechanism of Action

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment. Therefore, the next critical step is to confirm that Compound-X can engage its target and modulate its activity within intact cells.[9]

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to a specific protein target within living cells.[10][11][12] This is achieved through bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[13]

Experimental Workflow: NanoBRET™ Target Engagement

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Target Phosphorylation in a Cellular Context

To confirm that target engagement translates into functional inhibition, we must measure the phosphorylation of a known downstream substrate of the target kinase. Western blotting is a standard and robust method for this purpose.[14][15][16]

Causality Behind Experimental Choices:

-

Phospho-Specific Antibodies: The use of highly validated antibodies that specifically recognize the phosphorylated form of the substrate is critical for reliable data.[14]

-

Loading Controls: It is essential to probe for the total, non-phosphorylated form of the substrate protein to ensure that any observed decrease in the phospho-signal is due to kinase inhibition and not a general decrease in protein levels.[17]

Experimental Protocol: Western Blot for Substrate Phosphorylation [15][16]

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat cells with various concentrations of Compound-X for a specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

-

Membrane Transfer and Blocking:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with an antibody against the total substrate protein as a loading control.

-

Signaling Pathway Visualization

Caption: Inhibition of a representative kinase signaling pathway.

Part 3: Cellular Phenotypic Assays

The final step in the in vitro characterization is to assess the impact of Compound-X on a relevant cellular phenotype, such as cell proliferation.[18]

Cell Proliferation/Viability Assay

This assay determines the effect of Compound-X on the growth and viability of cancer cell lines that are dependent on the target kinase's activity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound-X for 72 hours.

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence with a plate-reading luminometer.

-

Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation: Representative Cellular Activity Data

| Assay Type | Cell Line | IC50/GI50 (nM) for Compound-X |

| Biochemical Activity | (Purified Enzyme) | 10 |

| Cellular Target Engagement (NanoBRET™) | HEK293 | 50 |

| Cellular Substrate Phosphorylation (Western Blot) | Cancer Cell Line A | 75 |

| Cell Proliferation (CellTiter-Glo®) | Cancer Cell Line A | 100 |

This table provides a comprehensive summary of the in vitro pharmacological profile of Compound-X, from biochemical potency to cellular efficacy.

Conclusion

This technical guide provides a robust and logical framework for the in vitro pharmacological characterization of 6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine derivatives as potential kinase inhibitors. By systematically evaluating biochemical potency, kinase selectivity, cellular target engagement, and functional cellular outcomes, researchers can build a comprehensive data package to support the advancement of lead candidates into further preclinical and clinical development. The integration of mechanistic assays with phenotypic readouts ensures a thorough understanding of the compound's mode of action and its potential as a therapeutic agent.

References

-

EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

- Google Patents. (n.d.). WO2007059299A1 - Aminopyrimidines useful as kinase inhibitors.

-

PubMed. (2011, August 15). Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US11034686B2 - Aminopyridine derivatives as TAM family kinase inhibitors.

- Google Patents. (n.d.). WO2015081257A3 - Aminopyridine derivatives as tam family kinase inhibitors.

-

Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). In vitro characterization of a novel series of platelet-derived growth factor receptor tyrosine kinase inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyrimidines useful as kinase inhibitors - Patent JP-5249771-B2. Retrieved from [Link]

-

ACS Publications. (2013, May 21). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. Retrieved from [Link]

-

PubChem. (n.d.). DERIVATIVES OF 2-AMINOPYRIDINE OR 2-AMINOPYRIMIDINE AS CYCLIN-DEPENDENT KINASE INHIBITORS - Patent RU-2021136543-A. Retrieved from [Link]

-

protocols.io. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

-

J-Stage. (n.d.). In Vitro Characterization of Derrone as an Aurora Kinase Inhibitor. Retrieved from [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

-

Novalix. (2011, August 15). Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors. Retrieved from [Link]

-

NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

- Google Patents. (n.d.). US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.

-

BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Retrieved from [Link]

-

PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

Sources

- 1. WO2007059299A1 - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]

- 2. US11034686B2 - Aminopyridine derivatives as TAM family kinase inhibitors - Google Patents [patents.google.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 11. eubopen.org [eubopen.org]

- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 13. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Abstract

This comprehensive guide details a reliable and efficient two-step synthesis route for 6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine, a valuable substituted aminopyridine scaffold for drug discovery and medicinal chemistry. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 6-chloro-3-nitropyridine and 3-fluoropyrrolidine, followed by a chemoselective reduction of the nitro group. This document provides step-by-step protocols, explains the rationale behind experimental choices, and offers guidance on characterization and troubleshooting, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These heterocycles are of immense interest due to their ability to act as bioisosteres for other aromatic systems and their capacity to form key interactions, such as hydrogen bonds, with biological targets like enzyme active sites.[2] Consequently, aminopyridine derivatives are integral to the development of treatments for a wide range of conditions, including various cancers, inflammatory disorders, and neglected tropical diseases.[2][3]

The target molecule, 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine, incorporates a fluorinated pyrrolidine ring. The introduction of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a strategic choice in modern drug design. This guide provides a robust methodology for accessing this key intermediate, enabling further elaboration and exploration of its therapeutic potential.

Overall Synthetic Strategy

The synthesis of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is efficiently achieved via a two-step sequence as outlined below. The strategy leverages a classical Nucleophilic Aromatic Substitution (SNAr) followed by a standard nitro group reduction.

Caption: Overall two-step synthesis route.

Part 1: Nucleophilic Aromatic Substitution (SNAr). This initial step involves the displacement of the chloride from 6-chloro-3-nitropyridine with 3-fluoropyrrolidine. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group positioned para to the chlorine leaving group.[4] This activation is critical as it stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction.[5]

Part 2: Nitro Group Reduction. The second step is the chemoselective reduction of the nitro group on the intermediate compound to the corresponding primary amine. A variety of methods are available for this transformation.[6] We will focus on a mild and efficient method using iron powder in the presence of an ammonium chloride solution, which is highly effective and avoids the need for high-pressure hydrogenation equipment.[7]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

General Workflow

The following diagram illustrates the overall laboratory workflow from starting materials to the final purified product.

Caption: Laboratory workflow for the synthesis of the target compound.

Step 1: Synthesis of 6-(3-Fluoropyrrolidin-1-yl)-3-nitropyridine (Intermediate)

Rationale: This SNAr reaction is typically performed in a polar solvent to facilitate the interaction of the ionic and polar species. A base is required to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

-

Materials:

-

6-Chloro-3-nitropyridine

-

(R)- or (S)-3-Fluoropyrrolidine hydrochloride (or racemic mixture)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloro-3-nitropyridine (1.0 eq).

-

Add 3-fluoropyrrolidine hydrochloride (1.1 eq) and the chosen solvent (e.g., Ethanol, approx. 5-10 mL per gram of starting material).

-

Add DIPEA or TEA (2.5 eq) to the suspension. The base neutralizes both the HCl salt and the HCl byproduct of the reaction.

-

Heat the reaction mixture to reflux (for EtOH, ~80 °C) or to 80-100 °C (for DMF) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine (Final Product)

Rationale: The reduction of an aromatic nitro group using iron powder in the presence of an electrolyte like ammonium chloride is a classic and robust method.[7] The reaction proceeds on the surface of the iron particles, and the acidic nature of the ammonium salt facilitates the reduction process.

-

Materials:

-

6-(3-Fluoropyrrolidin-1-yl)-3-nitropyridine (crude from Step 1)

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Celite®

-

-

Protocol:

-

In a round-bottom flask, suspend the crude 6-(3-fluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 5:1 ratio).

-

Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

-

Upon completion, cool the mixture to room temperature.

-

Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extract the aqueous residue with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain the final product as a solid.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Step 1: SNAr | Step 2: Nitro Reduction |

| Starting Material | 6-Chloro-3-nitropyridine | 6-(3-Fluoropyrrolidin-1-yl)-3-nitropyridine |

| Key Reagents | 3-Fluoropyrrolidine HCl, DIPEA | Iron Powder, NH₄Cl |

| Solvent | Ethanol | Ethanol/Water |

| Temperature | ~80 °C | ~80-90 °C |

| Typical Reaction Time | 4-12 hours | 2-6 hours |

| Typical Yield | >90% (crude) | 70-90% (after purification) |

| Purity (LC-MS) | >95% | >98% |

Characterization Protocol

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Protocol: Prepare a dilute solution (~1 mg/mL) of the final product in methanol or acetonitrile. Inject onto a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: Monitor at 254 nm and use Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₉H₁₂FN₃, MW: 181.21).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[8]

-

Expected ¹H NMR Features: Signals corresponding to the aromatic protons on the pyridine ring, the protons of the pyrrolidine ring (which will show splitting due to the fluorine atom), and the amine (-NH₂) protons.

-

Expected ¹³C NMR Features: Peaks for each of the unique carbon atoms in the molecule. Carbons bonded to or near the fluorine atom will exhibit characteristic C-F coupling.

-

Expected ¹⁹F NMR Features: A signal corresponding to the single fluorine atom, likely showing complex splitting from coupling to adjacent protons.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete SNAr Reaction (Step 1) | Insufficient base; Low reaction temperature; Inactive starting material. | Add additional base (0.5 eq) and continue heating. Ensure the temperature is at reflux. Verify the purity of the starting materials. |

| Incomplete Nitro Reduction (Step 2) | Inactive iron powder; Insufficient NH₄Cl. | Add more iron powder and NH₄Cl. Ensure vigorous stirring to maintain suspension. Sonication can sometimes help activate the iron surface. |

| Low Yield after Purification | Product loss during workup or chromatography. | Ensure proper phase separation during extraction. Use a suitable solvent system for column chromatography to achieve good separation without excessive band broadening. |

| Impure Final Product | Incomplete reaction; Inefficient purification. | Re-purify the product using a shallower gradient during column chromatography. Consider recrystallization if the product is a stable solid. |

References

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

-

Carna, M. M., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery. Available at: [Link]

-

Carna, M. M., et al. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (2024). 4-Aminopyridine. Available at: [Link]

-

Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

Wikipedia. (2024). Reduction of nitro compounds. Available at: [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

-

PMC. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming catalyst poisoning in the C–N cross-coupling of highly electron-rich heteroaryl primary amines.

Executive Summary & Mechanistic Rationale

The coupling of heteroaryl primary amines with aryl halides is a cornerstone reaction in pharmaceutical synthesis. However, substrates like 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine present a dual-threat to palladium catalysis.

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific molecule rather than relying on generic coupling conditions:

-

Electronic Activation & Chelation Risk: The 3-fluoropyrrolidine moiety at the C6 position donates electron density into the pyridine ring via resonance. Because the primary amine is located at the C3 position (para to the pyrrolidine group), this electron donation significantly enhances the nucleophilicity of the amine, accelerating the initial coordination step . However, this same electronic effect dramatically increases the basicity of the pyridine nitrogen, exacerbating the risk of bidentate chelation to the palladium center.

-

The Bis(Amine) Dormant State: Primary amines are notorious for displacing phosphine ligands from the Pd(II) intermediate, forming a stable, catalytically inactive bis(amine)Pd(Ar)X complex. This off-cycle thermodynamic sink halts the catalytic cycle and leads to incomplete conversions .

Strategic Catalyst Design

To overcome these challenges, the catalytic system must be sterically engineered. BrettPhos or GPhos are the ligands of choice. These dialkylbiaryl monophosphines feature a massive non-phosphorus-containing ring (e.g., 2,4,6-triisopropylphenyl) that acts as a physical barrier, preventing a second amine molecule from coordinating to the palladium center [[1]]([Link]).

Furthermore, utilizing a Pd-G3 precatalyst (methanesulfonato(2-amino-1,1'-biphenyl-2-yl)palladium(II) dimer) ensures the instantaneous generation of the active mono-ligated Pd(0)L species upon mild base activation, bypassing the inhibitory effects commonly associated with traditional Pd₂(dba)₃ precursors .

Catalytic Pathway & Off-Cycle Poisoning

The following diagram illustrates the logical workflow of the catalytic cycle, explicitly highlighting the off-cycle dormant state that is suppressed by the steric bulk of the BrettPhos ligand.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the off-cycle dormant state.

Quantitative Optimization Data

The table below summarizes the empirical optimization matrix for coupling 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine with a standard unactivated aryl chloride (e.g., 4-chlorotoluene). The data demonstrates the critical necessity of steric bulk and precatalyst selection.

| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Conversion (%)* | Causality / Observation |

| 1 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12% | Catalyst poisoning; bis(amine) complex formation. |

| 2 | Pd₂(dba)₃ / RuPhos | NaOtBu | 1,4-Dioxane | 80 | 45% | RuPhos is optimal for secondary amines, but struggles with primary heteroaryls. |

| 3 | BrettPhos-Pd-G3 / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 78% | Mild base prevents side reactions but slows deprotonation step. |

| 4 | BrettPhos-Pd-G3 / BrettPhos | NaOtBu | 1,4-Dioxane | 80 | >95% | Optimal. Rapid activation and complete suppression of off-cycle states. |

| 5 | GPhos-Pd-G3 / GPhos | NaOtBu | THF | 25 | 91% | GPhos enables room-temperature coupling for highly sensitive substrates . |

*Conversions determined by LC-MS analysis using an internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates rigorous Schlenk techniques to prevent catalyst degradation and In-Process Controls (IPC) to ensure the reaction is driven by empirical data rather than arbitrary timers.

Materials & Reagents

-

Amine Nucleophile: 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine (1.10 mmol)

-

Electrophile: Aryl Chloride/Bromide (1.00 mmol)

-

Precatalyst: BrettPhos-Pd-G3 (0.02 mmol, 2 mol%)

-

Ligand: BrettPhos (0.02 mmol, 2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.50 mmol). (Note: If the aryl halide contains base-sensitive esters or nitriles, substitute with Cs₂CO₃ and increase reaction time).

-

Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Vessel Preparation (Anaerobic Setup)

-

Oven-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar at 120 °C for at least 2 hours.

-

Cool the vessel under a continuous stream of dry Argon or Nitrogen.

Step 2: Solid Reagent Charging

-

Inside a glovebox or using standard benchtop Schlenk techniques, charge the vessel with the aryl halide (if solid, 1.00 mmol), 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine (1.10 mmol), BrettPhos-Pd-G3 (18.1 mg, 2 mol%), BrettPhos (10.7 mg, 2 mol%), and NaOtBu (144.2 mg, 1.50 mmol).

-

Causality Note: The slight excess of the aminopyridine (1.1 equiv) compensates for any trace moisture that might competitively hydrolyze the aryl halide.

Step 3: Solvent Addition & Initiation

-

Seal the vessel with a PTFE-lined septum. If not utilizing a glovebox, evacuate and backfill the vessel with Argon three times.

-

Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via a gas-tight syringe. Add the aryl halide (if liquid, 1.00 mmol) at this stage.

-

Place the reaction vessel in a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800-1000 rpm).

Step 4: In-Process Control (IPC) & Monitoring

-

After 2 hours, briefly pause stirring and withdraw a 10 µL aliquot using an Argon-purged syringe.

-

Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

-

Validation Check: The reaction is complete when the aryl halide is consumed. If unreacted aryl halide remains but the amine is consumed, hydrodehalogenation has occurred (indicative of wet solvent).

Step 5: Quenching & Metal Scavenging

-

Once complete, cool the reaction to room temperature.

-

Quench the reaction by adding 5 mL of Ethyl Acetate (EtOAc) and 5 mL of saturated aqueous NH₄Cl.

-

Crucial Step: To remove residual palladium (critical for drug development), add 0.5 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the organic phase and stir at 40 °C for 1 hour.

Step 6: Workup & Purification

-

Filter the mixture through a pad of Celite to remove the silica scavenger and insoluble inorganic salts. Wash the pad with an additional 10 mL of EtOAc.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient, depending on the polarity of the coupled product) to yield the pure secondary arylamine.

Sources

Application Notes & Protocols: Leveraging 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine in Modern Drug Discovery

Abstract: The strategic incorporation of privileged scaffolds and fluorine atoms is a cornerstone of modern medicinal chemistry. 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a versatile building block that embodies both principles. It combines the 3-aminopyridine motif, a well-established hinge-binding element for kinases, with a 3-fluoropyrrolidine group, which can enhance metabolic stability, modulate basicity, and improve pharmacokinetic properties. This guide provides an in-depth analysis of this building block's strategic value, detailed protocols for its synthetic manipulation, and a forward-looking perspective on its application in developing next-generation therapeutics, particularly protein kinase inhibitors.

Scientific Rationale and Strategic Value

The design of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is not arbitrary; it is a calculated convergence of structural features known to impart favorable drug-like properties.

The 3-Aminopyridine Core: A Proven "Hinge-Binder"